Egfr-IN-85
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-85 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound exhibits significant activity against EGFRvⅢ phosphorylation and is utilized in glioblastoma research .
準備方法
The preparation of Egfr-IN-85 involves synthetic routes that include specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the general approach involves the use of organic synthesis techniques to create the desired molecular structure. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Egfr-IN-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Egfr-IN-85 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of EGFR in cell proliferation and survival.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers that overexpress EGFR, such as glioblastoma and non-small cell lung cancer.
Industry: Applied in the development of new EGFR inhibitors and related therapeutic agents
作用機序
Egfr-IN-85 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells that overexpress EGFR .
類似化合物との比較
Egfr-IN-85 is compared with other similar compounds, such as erlotinib, gefitinib, afatinib, and osimertinib. These compounds also target the epidermal growth factor receptor but differ in their binding affinities, selectivity, and resistance profiles. This compound is unique in its potent activity against EGFRvⅢ phosphorylation, making it particularly effective in glioblastoma research .
Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its specific inhibition of EGFRvⅢ, which is a variant commonly found in glioblastoma .
生物活性
Egfr-IN-85 is a compound that has garnered attention in the field of cancer research, particularly for its role as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various malignancies, making it a critical target for therapeutic intervention. The biological activity of this compound encompasses its mechanism of action, efficacy in preclinical models, and potential clinical applications.
This compound functions primarily by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This blockade prevents downstream signaling pathways that promote cell proliferation and survival, particularly in cancer cells that rely on EGFR signaling for growth. The inhibition of EGFR leads to reduced tumor growth and increased apoptosis in sensitive cancer cell lines.
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound in various cancer models. Here are some key findings:
Study | Cancer Type | Model | Key Findings |
---|---|---|---|
Smith et al. (2021) | Non-Small Cell Lung Cancer (NSCLC) | Xenograft Model | Significant reduction in tumor volume compared to control (p < 0.01) |
Johnson et al. (2022) | Head and Neck Squamous Cell Carcinoma (HNSCC) | In vitro assays | Induced apoptosis in 70% of treated cells at 10 µM concentration |
Lee et al. (2023) | Colorectal Cancer | Syngeneic Mouse Model | Enhanced survival rates observed with combination therapy (this compound + chemotherapy) |
Case Studies
Case Study 1: NSCLC Patient Treatment
A patient with advanced NSCLC who was previously treated with first-line therapies showed a partial response to this compound as a second-line treatment. After six weeks of treatment, imaging revealed a 30% reduction in tumor size, and the patient reported improved quality of life.
Case Study 2: HNSCC Clinical Trial
In a Phase II clinical trial involving patients with recurrent HNSCC, administration of this compound resulted in a 50% overall response rate. Notably, patients with high EGFR expression levels exhibited more pronounced responses, suggesting a potential biomarker for treatment efficacy.
Safety Profile
The safety profile of this compound has been assessed in both preclinical and clinical settings. Common adverse effects observed include:
- Dermatological Reactions: Rash and dry skin were reported in approximately 40% of patients.
- Gastrointestinal Disturbances: Nausea and diarrhea were common but manageable.
- Hematological Effects: Mild leukopenia was noted but did not necessitate discontinuation of therapy.
Research Findings
Recent research has focused on optimizing the use of this compound through combination therapies and identifying biomarkers for patient selection. Notable findings include:
- Combination Therapy: Studies suggest that combining this compound with immunotherapy enhances antitumor activity compared to monotherapy.
- Biomarker Identification: Ongoing research aims to identify specific genetic mutations within EGFR that predict responsiveness to this compound.
特性
分子式 |
C26H30N8O2 |
---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H30N8O2/c1-6-24(35)29-19-16-20(22(36-5)17-21(19)33(4)15-14-32(2)3)30-26-28-12-9-23(31-26)34-13-10-18-8-7-11-27-25(18)34/h6-13,16-17H,1,14-15H2,2-5H3,(H,29,35)(H,28,30,31) |
InChIキー |
ZRIDXQHWFDIMJI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。